9,10-Bis(4-fluorophenyl)phenanthrene

Photophysics Fluorescence spectroscopy OLED emitter efficiency

9,10-Bis(4-fluorophenyl)phenanthrene is a 9,10-diarylphenanthrene derivative in which two 4-fluorophenyl groups are attached at the 9- and 10-positions of the phenanthrene core. This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs) functionalized with electron-withdrawing fluorine substituents, which modulate the electronic structure, photophysical properties, and intermolecular interactions of the phenanthrene scaffold.

Molecular Formula C26H16F2
Molecular Weight 366.4 g/mol
CAS No. 143593-20-8
Cat. No. B12545729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Bis(4-fluorophenyl)phenanthrene
CAS143593-20-8
Molecular FormulaC26H16F2
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3C(=C2C4=CC=C(C=C4)F)C5=CC=C(C=C5)F
InChIInChI=1S/C26H16F2/c27-19-13-9-17(10-14-19)25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)26(25)18-11-15-20(28)16-12-18/h1-16H
InChIKeyKEHJYCCTGWUZBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9,10-Bis(4-fluorophenyl)phenanthrene (CAS 143593-20-8): Procurement-Ready Profile for OLED and Photophysical Research


9,10-Bis(4-fluorophenyl)phenanthrene is a 9,10-diarylphenanthrene derivative in which two 4-fluorophenyl groups are attached at the 9- and 10-positions of the phenanthrene core. This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs) functionalized with electron-withdrawing fluorine substituents, which modulate the electronic structure, photophysical properties, and intermolecular interactions of the phenanthrene scaffold [1]. The compound is primarily investigated for applications in organic light-emitting diodes (OLEDs), where its blue fluorescence, high thermal stability, and tunable carrier transport properties are of interest [2]. With a molecular formula of C26H16F2 and a molecular weight of 366.4 g/mol, it serves as a building block for further functionalization and as a model system for studying substituent effects on phenanthrene photophysics .

Why 9,10-Bis(4-fluorophenyl)phenanthrene Cannot Be Replaced by Generic 9,10-Diarylphenanthrene Analogs: The Quantifiable Impact of 4-Fluoro Substitution


The 4-fluoro substituent on the phenyl rings of 9,10-bis(4-fluorophenyl)phenanthrene exerts a pronounced electron-withdrawing inductive effect that is absent in non-fluorinated analogs such as 9,10-diphenylphenanthrene or electron-donating variants such as 9,10-bis(4-methoxyphenyl)phenanthrene. This electronic perturbation directly alters the compound's molar extinction coefficient, fluorescence quantum yield, Stokes shift, and radiative decay rate constant, as demonstrated in a direct head-to-head photophysical comparison of three 9,10-diarylphenanthrene derivatives [1]. Consequently, the optical bandgap, emission wavelength, and electrochemical redox potentials are measurably shifted relative to other in-class compounds, meaning that generic substitution will result in different device performance in OLED applications and different photophysical behavior in spectroscopic studies [2]. Procurement of the specific 4-fluoro analog is therefore essential for experiments requiring defined electronic properties and reproducible optoelectronic characteristics.

9,10-Bis(4-fluorophenyl)phenanthrene: Quantitative Differentiation Evidence Against Closest Analogs


Fluorescence Quantum Yield: 4-Fluoro vs. 4-Methoxy and 4-Hydroxy Analogs in Cyclohexane

In a direct comparative study of three 9,10-diarylphenanthrene derivatives in cyclohexane, the 4-fluorophenyl analog exhibits a distinct fluorescence quantum yield (Φf) relative to the 4-methoxyphenyl and 4-hydroxyphenyl congeners. The electron-withdrawing fluorine substituent reduces non-radiative decay pathways compared to the electron-donating methoxy group, resulting in a higher Φf for the fluorinated compound [1]. This difference directly impacts the suitability of the compound as a fluorescent emitter in OLEDs, where higher quantum yields correlate with improved external quantum efficiency.

Photophysics Fluorescence spectroscopy OLED emitter efficiency

Molar Extinction Coefficient and Absorption Profile: Spectral Differentiation from Methoxy and Hydroxy Analogs

The UV-Vis absorption spectra of the three 9,10-diarylphenanthrene derivatives reveal that the 4-fluorophenyl compound possesses a characteristic molar extinction coefficient (ε) and absorption band profile distinct from the 4-methoxyphenyl and 4-hydroxyphenyl analogs. The electron-withdrawing fluorine substituent shifts the absorption maximum and alters the oscillator strength relative to electron-donating substituents [1]. This differentiation is critical for applications requiring precise spectral matching, such as Förster resonance energy transfer (FRET) pairs or multi-chromophore systems.

UV-Vis absorption Extinction coefficient Spectroscopic characterization

Fluorescence Lifetime and Radiative Decay Rate: Substituent-Dependent Differentiation

Time-correlated single-photon counting measurements revealed that the fluorescence lifetime (τf) and the corresponding radiative decay rate constant (kr) of 9,10-bis(4-fluorophenyl)phenanthrene differ measurably from those of the 4-methoxy and 4-hydroxy analogs [1]. The fluorine substituent alters the excited-state electronic distribution, leading to changes in the Strickler-Berg relationship between absorption and emission. The radiative and non-radiative rate constants extracted from Φf and τf provide a complete kinetic picture of excited-state deactivation.

Time-resolved fluorescence Radiative decay rate Excited-state dynamics

Electrochemical Redox Behavior: Fluorine-Induced Shift in Oxidation Potential Relative to Non-Fluorinated 9,10-Diphenylphenanthrene

The electrochemical properties of 9,10-diphenylphenanthrene and its substituted derivatives have been systematically investigated by cyclic voltammetry [1]. While the specific 4-fluoro derivative was not directly studied, class-level inference based on the Hammett substituent constant (σp for F = +0.06) indicates that the fluoro substituent shifts the oxidation potential anodically relative to unsubstituted 9,10-diphenylphenanthrene, and does so to a lesser extent than stronger electron-withdrawing groups (e.g., Br, σp = +0.23) but more than electron-donating groups (e.g., OCH3, σp = -0.27) [2]. This results in a tunable HOMO energy level that affects hole-injection barriers in OLED devices.

Cyclic voltammetry Redox potential HOMO energy level

Solvent-Dependent Stokes Shift: Differential Sensitivity to Polarity vs. Methoxy and Hydroxy Analogs

The Stokes shift of 9,10-bis(4-fluorophenyl)phenanthrene, measured in both non-polar (cyclohexane) and polar (methanol) solvents, exhibits a different solvent sensitivity compared to the 4-methoxy and 4-hydroxy analogs [1]. The fluorine substituent, being less capable of participating in hydrogen bonding than the hydroxy group and less electron-donating than the methoxy group, results in a Stokes shift that is less sensitive to solvent polarity. This reduced solvatochromism indicates a smaller change in dipole moment upon electronic excitation, which is advantageous for achieving color-pure emission in solid-state OLED devices.

Solvatochromism Stokes shift Charge-transfer character

9,10-Bis(4-fluorophenyl)phenanthrene: High-Value Application Scenarios Supported by Quantitative Differentiation Data


Deep-Blue OLED Emitter Development Requiring High Photoluminescence Quantum Yield and Color Purity

The superior fluorescence quantum yield and reduced solvatochromism of 9,10-bis(4-fluorophenyl)phenanthrene relative to its 4-methoxy and 4-hydroxy analogs [1] make it the preferred phenanthrene core for designing deep-blue OLED emitters. The electron-withdrawing fluorine substituent contributes to a higher-energy emission onset while maintaining high Φf, enabling devices with CIEy coordinates below 0.04 as demonstrated for structurally related phenanthrene-based fluorophores [2].

Time-Resolved Fluorescence Spectroscopy and FLIM Probe Development

The distinct fluorescence lifetime (τf) of 9,10-bis(4-fluorophenyl)phenanthrene, quantitatively differentiated from the methoxy and hydroxy analogs [1], enables its use as a lifetime-encoded fluorophore in multiplexed time-resolved assays. The well-characterized radiative and non-radiative decay rate constants provide a predictable photophysical framework for designing FRET-based sensors.

Building Block for Functionalized Phenanthrene Derivatives via Electrophilic Aromatic Substitution

The 4-fluoro substituent on the phenyl rings of 9,10-bis(4-fluorophenyl)phenanthrene serves as a synthetic handle for further functionalization via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions, offering reactivity distinct from the non-fluorinated 9,10-diphenylphenanthrene [3]. The fluorine atom also serves as a spectroscopic probe (19F NMR) for reaction monitoring, a capability absent in non-fluorinated analogs.

Model Compound for Studying Electronic Substituent Effects on Phenanthrene Photophysics

The availability of a complete set of photophysical parameters—molar extinction coefficient, Stokes shift, quantum yield, and fluorescence lifetime—for 9,10-bis(4-fluorophenyl)phenanthrene, along with direct comparative data for the 4-methoxy and 4-hydroxy analogs [1], establishes this trio as an ideal model system for computational validation of excited-state calculations and for teaching substituent effects in advanced photochemistry curricula.

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